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Get Quote

Executive Summary

(2,3-Dimethoxypyridin-4-yl)methanol (CAS 1783326-00-0) is a specialized heterocyclic

building block that has emerged as a critical pharmacophore in the development of next-
generation anti-tuberculosis agents and kinase inhibitors.

Its primary significance lies in its role as a bioisostere for lipophilic aromatic rings (such as
naphthalene or quinoline) in drug discovery. By replacing these carbocycles with the electron-
rich, polar 2,3-dimethoxypyridine core, medicinal chemists can significantly lower logP
(lipophilicity) and reduce off-target cardiotoxicity (specifically hERG channel inhibition), while
maintaining on-target potency. It is notably the key intermediate for TBAJ-876, a Phase Il
clinical candidate for multi-drug resistant tuberculosis (MDR-TB) designed to supersede
Bedaquiline.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Property Specification

CAS Number 1783326-00-0

IUPAC Name (2,3-Dimethoxypyridin-4-yl)methanol
Molecular Formula CsH11NOs

Molecular Weight 169.18 g/mol

Appearance White to off-white solid or colorless viscous oil

Soluble in DMSO, Methanol, DCM, Ethyl

Solubility . .
Acetate; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine nitrogen); ~13.5 (Hydroxyl group)
ot 2-8°C, Hygroscopic; Store under inert gas
orage

(Argon/Nitrogen)

Synthetic Routes & Process Chemistry

The synthesis of (2,3-Dimethoxypyridin-4-yl)methanol requires precise control of
regioselectivity, as the pyridine ring is electron-rich and prone to electrophilic attack at multiple
positions. The most robust industrial route proceeds via the directed ortho-lithiation of 2,3-
dimethoxypyridine.

Protocol: Regioselective Formylation & Reduction

Source Grounding: Based on methodologies described in WO2017155909 and J. Med. Chem.
optimization studies.

Step 1. Lithiation and Formylation

» Reagents: 2,3-Dimethoxypyridine (Starting Material),

-Butyllithium (
-BuLi), DMF, dry THF.

e Setup: Flame-dried 3-neck flask under Argon atmosphere.
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e Procedure:

o

Dissolve 2,3-dimethoxypyridine in anhydrous THF.
o Cool the solution to -78°C (Critical for regiocontrol at C4 position).

o Add

-BuLi (1.1 eq) dropwise. Stir for 1 hour to generate the 4-lithio species.

o Add anhydrous DMF (1.5 eq) slowly.
o Allow to warm to 0°C and quench with saturated NHaCl.

o Result: 2,3-Dimethoxyisonicotinaldehyde.[1]

Step 2: Reduction to Alcohol
» Reagents: 2,3-Dimethoxyisonicotinaldehyde, Sodium Borohydride (NaBHa4), Ethanol.[1]

e Procedure:

[¢]

Dissolve the aldehyde in Ethanol.[1]

o

Cool to -40°C (Low temperature prevents over-reduction or side reactions with the

methoxy groups).

[¢]

Add NaBHa4 (0.5 eq) portion-wise.

o

Monitor via TLC/LCMS until aldehyde is consumed (~45 min).

o

Quench with acetone, concentrate, and partition between EtOAc/Water.

« Purification: Silica gel chromatography (0-5% MeOH in DCM).

Visual Workflow: Synthesis Pathway

2 BBl n-BuLi, THF _ | 4-Lithio Intermediate | DMEF, Quench _| 2,3-Dimethoxy- NaBH4, EtOH, -40°C _ | (2,3-Dimethoxypyridin-
' YPy! (-78°C) " | isonicotinaldehyde > 4-yl)methanol
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Figure 1: Regioselective synthesis of the target alcohol via directed ortho-lithiation.

Medicinal Chemistry Utility: The "Bedaquiline
Evolution”

The most authoritative application of this scaffold is in the optimization of diarylquinoline
antibiotics.

Case Study: TBAJ-876 vs. Bedaquiline

Bedaquiline is a lifesaving drug for MDR-TB but suffers from a very long half-life (months) and
significant hERG channel blockade (QTc prolongation risk).[2] This is largely due to its high
lipophilicity (cLogP ~7.2) driven by a naphthalene ring.

The Solution: Researchers replaced the naphthalene unit with the 2,3-dimethoxypyridin-4-yl
moiety.

o Effect 1 (Lipophilicity): The pyridine nitrogen and methoxy groups lower cLogP significantly,
improving clearance rates.

o Effect 2 (Safety): The specific electronic distribution of the 2,3-dimethoxypyridine ring
reduces affinity for the hERG potassium channel, mitigating cardiac risk.

o Effect 3 (Potency): The scaffold maintains critical pi-stacking interactions within the ATP
synthase target of Mycobacterium tuberculosis.

Structural Logic Diagram
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Figure 2: Medicinal chemistry rationale for selecting the 2,3-dimethoxypyridine scaffold.

Functional Reactivity & Handling

For researchers utilizing this building block, the primary reactive handle is the C4-
hydroxymethyl group.

Key Transformations

» Activation: The alcohol is readily converted to a mesylate (MsCI/TEA) or chloride (SOCIz2) for

nucleophilic substitution.

o Note: The 2,3-dimethoxy substitution makes the pyridine ring electron-rich; avoid harsh
Lewis acids that might demethylate the positions 2 or 3.

o Oxidation: Can be oxidized back to the aldehyde (MnO2 or Swern) for reductive amination
reactions.
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 Etherification: Mitsunobu coupling with phenols allows the construction of ether-linked biaryl
systems (common in kinase inhibitors).

Safety & Stability

» Hygroscopicity: The presence of the pyridine nitrogen and alcohol makes the compound
hygroscopic. Weighing should be performed quickly or in a glovebox.

 Stability: Stable in solution for 24-48 hours. Long-term storage in solution (e.g., DMSO
stocks) should be at -20°C to prevent slow oxidation to the carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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